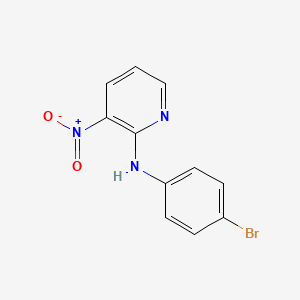

N-(4-bromophenyl)-3-nitropyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-bromophenyl)-3-nitropyridin-2-amine, also known as 4-Bromo-3-nitro-2-aminopyridine, is a chemical compound that belongs to the class of heterocyclic compounds. It is a yellow crystalline powder that is soluble in organic solvents, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). This compound has gained significant attention in scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

- N-(4-bromophenyl)-3-nitropyridin-2-amine has been investigated for its antimicrobial potential. Researchers have tested its efficacy against bacterial and fungal strains. In particular, it shows promise in combating Gram-positive pathogens, including biofilm-associated infections caused by Enterococcus faecium .

- Biofilms are complex microbial communities that adhere to surfaces and contribute to chronic infections. This compound has demonstrated activity against biofilms, which is crucial for developing novel antimicrobial agents .

- Researchers have evaluated the antioxidant properties of N-(4-bromophenyl)-3-nitropyridin-2-amine using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Antioxidants play a vital role in protecting cells from oxidative damage .

- Toxicity studies have been conducted using freshwater cladoceran (Daphnia magna) as a model organism. Understanding the safety profile of this compound is essential for potential therapeutic applications .

- The compound’s structure, containing both a nitropyridine moiety and a bromophenyl group, provides a scaffold for drug design. Researchers explore modifications to enhance its biological activity .

- Another related compound, N-[(4-bromophenyl)(phenyl)methyl]-2-methylbenzamide , selectively inhibits the TYK2 enzyme. TYK2 is involved in cytokine signaling pathways, including those of interleukin-12 (IL-12), IL-23, and type I interferons.

Antimicrobial Activity

Antibiofilm Properties

Antioxidant Effect

Toxicity Assessment

Drug Design and Scaffold Exploration

TYK2 Enzyme Inhibition

These applications highlight the diverse potential of N-(4-bromophenyl)-3-nitropyridin-2-amine in various scientific contexts. Researchers continue to explore its properties and applications, aiming to contribute to drug development and disease management . If you need further details or additional applications, feel free to ask! 😊

Propiedades

IUPAC Name |

N-(4-bromophenyl)-3-nitropyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN3O2/c12-8-3-5-9(6-4-8)14-11-10(15(16)17)2-1-7-13-11/h1-7H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVWIQCXJXQFDTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NC2=CC=C(C=C2)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-3-nitropyridin-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 2-(3-oxo-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate](/img/structure/B2547532.png)

![8-Thia-2-azaspiro[4.5]decan-3-ylmethanol;hydrochloride](/img/structure/B2547541.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2547543.png)

![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2547547.png)

![1-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2547548.png)

![1-(2,5-dimethoxyphenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2547549.png)